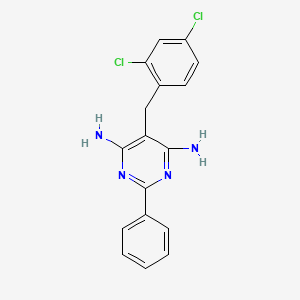
5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dichlorobenzyl alcohol” is a medication used to treat a sore throat. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Synthesis Analysis
“2,4-Dichlorobenzyl alcohol” can be obtained by reacting “2,4-dichlorobenzyl chloride” in a two-stage reaction with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst .
Molecular Structure Analysis
The molecular formula of “2,4-Dichlorobenzyl alcohol” is C7H6Cl2O .
Chemical Reactions Analysis
“2,4-Dichlorobenzyl chloride” can be ammoxidized to “2,4-dichlorobenzonitrile” with a higher yield at a much lower reaction temperature compared to the ammoxidation of "2,4-dichlorotoluene" .
Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.02 g/mol .
科学的研究の応用
Antimicrobial Applications
Chalcones and their derivatives have been extensively studied for their antimicrobial properties. The presence of the 2,4-dichlorobenzyl group in the compound contributes to its potential as an antimicrobial agent. Research has shown that chalcone derivatives exhibit significant activity against a variety of microbial strains, making them candidates for the development of new antimicrobial drugs .
Antifungal Activity
The antifungal properties of chalcone derivatives are well-documented. The compound could be utilized in the synthesis of new antifungal agents, particularly against strains that have developed resistance to existing medications. The structural features of the compound, such as the pyrimidinediamine moiety, are key to its antifungal efficacy .
Anticancer Research
Chalcones are known to possess anticancer properties, and the compound 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine could be explored for its potential use in cancer research. Its ability to interfere with various cellular processes makes it a compound of interest for the development of novel anticancer therapies .
Anti-inflammatory Studies
The anti-inflammatory effects of chalcone derivatives make them suitable for research into treatments for chronic inflammation and related disorders. The compound’s structure allows it to modulate inflammatory pathways, which could lead to the discovery of new anti-inflammatory drugs .
Antimalarial Potential
Chalcone derivatives have shown promise in the fight against malaria. The compound’s chemical structure could be pivotal in the design of new antimalarial drugs, especially in areas where resistance to current treatments is prevalent .
Antiviral Research
The exploration of chalcone derivatives in antiviral drug development is an active area of research5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine could be investigated for its potential to inhibit viral replication and its use in the treatment of viral infections .
作用機序
The local anesthetic action of “2,4-Dichlorobenzyl alcohol” is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of “2,4-Dichlorobenzyl alcohol” is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Safety and Hazards
特性
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4/c18-12-7-6-11(14(19)9-12)8-13-15(20)22-17(23-16(13)21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOKQUMQMDXZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)
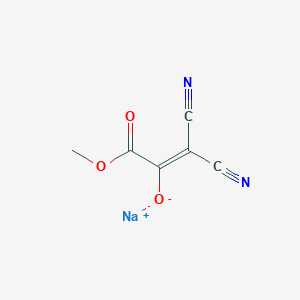

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

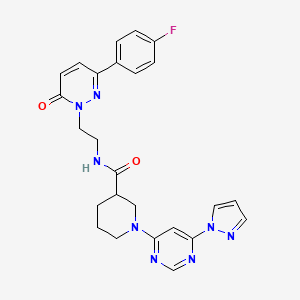
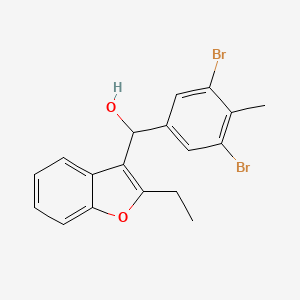
![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

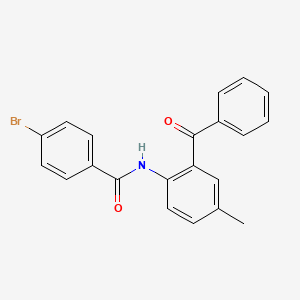
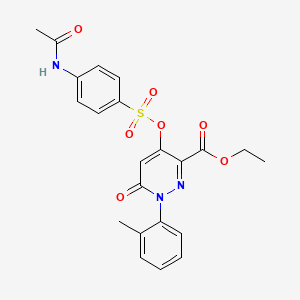
![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)
